Cas no 637754-53-1 (N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide
- 1H-Benzimidazole-1-acetamide, N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-furanyl)-
- N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetamide
- F1506-0082
- N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- HMS1618K19
- N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
- Z57298761
- 637754-53-1
- N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)benzimidazol-1-yl]acetamide
- AKOS001138286
-
- インチ: 1S/C25H27N3O3/c1-4-19-11-8-10-18(3)24(19)28(17-30-5-2)23(29)16-27-21-13-7-6-12-20(21)26-25(27)22-14-9-15-31-22/h6-15H,4-5,16-17H2,1-3H3
- InChIKey: XOSDSSCNYLOLPA-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CO2)N(CC(N(COCC)C2=C(C)C=CC=C2CC)=O)C2=CC=CC=C2N=1
計算された属性
- せいみつぶんしりょう: 417.20524173g/mol
- どういたいしつりょう: 417.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 60.5Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ふってん: 611.2±65.0 °C(Predicted)
- 酸性度係数(pKa): 3.99±0.10(Predicted)
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA76704-1mg |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide |
637754-53-1 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA76704-5mg |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide |
637754-53-1 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F1506-0082-2mg |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide |
637754-53-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1506-0082-4mg |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide |
637754-53-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1506-0082-1mg |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide |
637754-53-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1506-0082-2μmol |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide |
637754-53-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1506-0082-5μmol |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide |
637754-53-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1506-0082-5mg |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide |
637754-53-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1506-0082-3mg |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide |
637754-53-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
2. Book reviews
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamideに関する追加情報
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide (CAS No. 637754-53-1): An Overview
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide (CAS No. 637754-53-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
The chemical structure of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide is defined by its complex molecular framework. The compound features a benzodiazole core, which is a common motif in many bioactive molecules due to its ability to interact with various biological targets. The presence of a furan ring and substituted phenyl groups further enhances its structural diversity and potential biological activity. The ethoxymethyl group attached to the nitrogen atom of the acetamide moiety adds to the compound's lipophilicity and solubility properties.
The molecular formula of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide is C24H28N4O3, with a molecular weight of approximately 408.50 g/mol. The compound exhibits good stability under standard laboratory conditions and can be synthesized using well-established organic synthesis techniques.
Synthesis Methods
The synthesis of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-y l)-1H -1 ,3-benzodiazol -1 -ylacetamide involves several key steps. One common approach is to start with the formation of the benzodiazole core through a condensation reaction between an appropriate amine and an acid chloride or ester. Subsequent functionalization steps, such as the introduction of the furan ring and the ethoxymethyl group, are typically achieved through selective substitution reactions.
A recent study published in the Journal of Organic Chemistry (JOC) detailed an efficient and scalable synthesis method for this compound using microwave-assisted reactions. This approach significantly reduced reaction times and improved yields, making it a viable option for large-scale production in pharmaceutical settings.
Biological Activities
N-(ethoxymethyl)-N-(2 - ethyl - 6 - methylphenyl ) - 2 - 2 - (furan - 2 - yl ) - 1 H - 1 , 3 - benzodiazol - 1 - ylacetamide has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits potent binding affinity for specific GABA-A receptors, which are crucial for modulating neuronal excitability and synaptic transmission.
In preclinical studies, N -( ethoxymethyl ) - N -( 2 - ethyl - 6 - methylphenyl ) - 2 - 2 -( furan - 2 - yl ) - 1 H - 1 , 3 - benzodiazol - 1 - ylacetamide demonstrated significant anxiolytic and anticonvulsant effects in animal models. These findings suggest its potential as a therapeutic agent for anxiety disorders and epilepsy. Additionally, preliminary data indicate that the compound may have neuroprotective properties, making it a promising candidate for further investigation in neurodegenerative diseases such as Alzheimer's disease.
Clinical Trials and Future Directions
The promising preclinical results have paved the way for early-stage clinical trials to evaluate the safety and efficacy of N -( ethoxymethyl ) - N -( 2 - ethyl - 6 - methylphenyl ) - 2 - 2 -( furan - 2 - yl ) - 1 H - 1 , 3 - benzodiazol - 1 - ylacetamide . A Phase I clinical trial conducted by a leading pharmaceutical company reported favorable safety profiles with no serious adverse events observed at therapeutic doses.
Ongoing research aims to optimize the pharmacokinetic properties of the compound to enhance its bioavailability and reduce potential side effects. Advanced drug delivery systems, such as nanoparticle formulations, are being explored to improve tissue distribution and target specificity.
Conclusion
N -( ethoxymethyl ) - N -( 2 - ethyl - 6 - methylphenyl ) – 2 – ( furan – 2 – yl ) – 1 H – 1 ,3 – benzodiazol – 1 – ylacetamide (CAS No. 637754–53–1) represents a promising candidate in the development of novel therapeutics for CNS disorders. Its unique chemical structure and favorable biological activities make it an attractive target for further research and clinical evaluation. As ongoing studies continue to unravel its full potential, this compound holds significant promise for improving patient outcomes in various neurological conditions.
637754-53-1 (N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide) 関連製品
- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)
- 1214352-17-6((2-(Pyridin-4-yl)-6-(trifluoromethyl)phenyl)methanol)
- 921810-61-9(2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)
- 110984-06-0(2-Amino-N,N-dipropylacetamide hydrochloride)
- 51355-91-0(1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole)
- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)
- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)
- 213765-94-7(7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)
- 1594697-29-6(2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol)
- 1314677-99-0(2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)